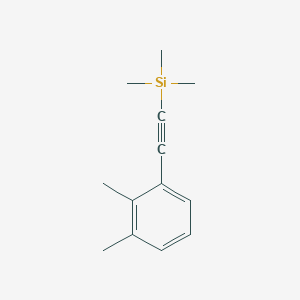
(2,3-Dimethyl-phenylethynyl)-trimethyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethyl-phenylethynyl)-trimethyl-silane is an organosilicon compound characterized by the presence of a phenylethynyl group substituted with two methyl groups at the 2 and 3 positions, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 2,3-dimethylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dimethyl-phenylethynyl)-trimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethylene or phenylalkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
(2,3-Dimethyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of (2,3-Dimethyl-phenylethynyl)-trimethyl-silane involves its interaction with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The trimethylsilyl group provides steric hindrance and electronic effects, which can modulate the compound’s behavior in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylethynyl-trimethyl-silane: Lacks the methyl groups at the 2 and 3 positions, resulting in different reactivity and applications.
(2,3-Dimethyl-phenylethynyl)-triethyl-silane: Similar structure but with ethyl groups instead of methyl groups, leading to variations in steric and electronic properties.
(2,3-Dimethyl-phenylethynyl)-dimethyl-silane: Contains one less methyl group on the silicon atom, affecting its chemical behavior.
Uniqueness
(2,3-Dimethyl-phenylethynyl)-trimethyl-silane is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of the 2,3-dimethyl substitution on the phenylethynyl group enhances its stability and influences its interactions with other molecules, making it valuable in various applications .
Propriétés
Formule moléculaire |
C13H18Si |
|---|---|
Poids moléculaire |
202.37 g/mol |
Nom IUPAC |
2-(2,3-dimethylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18Si/c1-11-7-6-8-13(12(11)2)9-10-14(3,4)5/h6-8H,1-5H3 |
Clé InChI |
SZJVFPPKUYGFOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C#C[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(5-bromoimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole](/img/structure/B14878754.png)
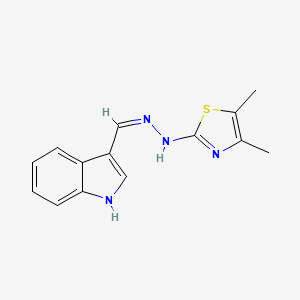
![tert-Butyl ((3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B14878768.png)
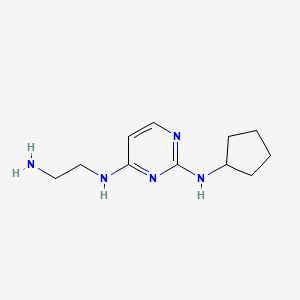
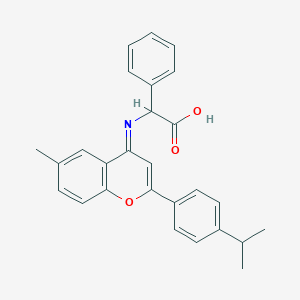
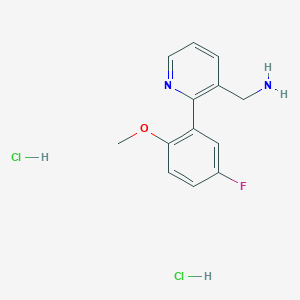
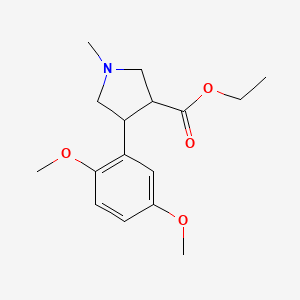
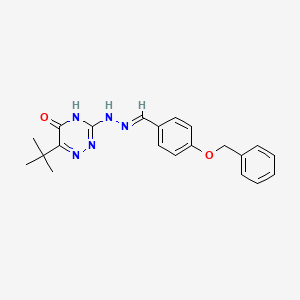
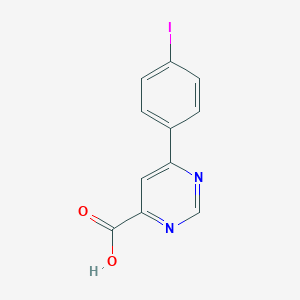
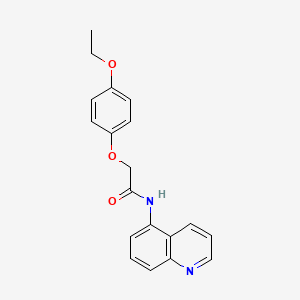
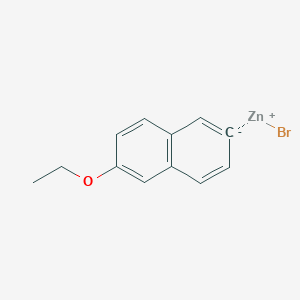

![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14878826.png)
![2-[(4-Chloro-3-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B14878840.png)
